molecular formula C4H11NO B7806384 1-(Methylamino)propan-2-ol CAS No. 68037-48-9

1-(Methylamino)propan-2-ol

Cat. No.: B7806384
CAS No.: 68037-48-9
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-UHFFFAOYSA-N
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Description

Significance and Scope of Research on 1-(Methylamino)propan-2-ol (B99262) and its Analogs in Modern Chemistry

The significance of this compound in modern chemistry lies in its role as a versatile building block, particularly in the synthesis of more complex molecules and advanced intermediates. a2bchem.comevitachem.com Its bifunctional nature, containing both a hydroxyl and a methylamino group, allows for a wide range of chemical transformations. a2bchem.comwikipedia.org This compound and its analogs are crucial in creating diverse chemical scaffolds with specific, tailored properties. a2bchem.com

A primary area of research for this compound is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. a2bchem.com For instance, the chiral version of this compound is a critical building block in the synthesis of certain medications. The use of such chiral building blocks can lead to more efficient synthetic pathways by avoiding steps that might reduce yield or optical purity.

Furthermore, analogs of this compound are subjects of extensive research. For example, compounds like 1,3-Bis(methylamino)propan-2-ol are investigated for their potential as ligands in coordination chemistry and in the synthesis of novel compounds with antimicrobial and anticancer properties. ontosight.ai Other analogs are explored for their role in creating new materials and in the development of innovative chemical processes. lookchem.com The ability to modify the structure, such as by adding different substituents or altering the carbon backbone, allows researchers to fine-tune the physicochemical and biological properties of these molecules for various applications. evitachem.com

The compound can also be used as a chiral auxiliary, which is instrumental in controlling the stereochemistry in asymmetric synthesis. a2bchem.com This is a vital application in the development of enantioselective synthesis routes, which are crucial for producing specific stereoisomers of chiral drugs and other biologically active molecules. a2bchem.com

Historical Context of Alkanolamines in Organic Synthesis and Pharmaceutical Science

Alkanolamines, a class of organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups, have a long and significant history in chemistry. wikipedia.org Their commercial use began in the early 20th century, with a patent granted for their application in gas absorption in 1930. ntnu.no Triethanolamine was one of the first alkanolamines to be used commercially in gas-treating plants. ntnu.no

The production of alkanolamines is typically achieved by reacting an alkylene oxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide, with an amine like ammonia. google.comresearchgate.net This process has been fundamental to the large-scale availability of simple alkanolamines, which are used as solvents, high-boiling bases, and synthetic intermediates. wikipedia.orggoogle.com

In pharmaceutical science, the bifunctional nature of alkanolamines has made them valuable precursors and structural motifs in a vast number of drugs. wikipedia.orgthermofisher.com Many approved drugs and natural products contain the amino alcohol structure. wikipedia.org For example, important beta-blockers like propranolol (B1214883) and pindolol (B1678383) are members of this structural class. wikipedia.org The synthesis of 1-phenyl-2-methylamino-propanol-1, an alkanolamine, was described in a patent dating back to 1927, highlighting the early interest in these compounds for medicinal applications. wipo.int

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)propan-2-ol
Source PubChem
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InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEKHFLDILSDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937228
Record name 1-(Methylamino)propan-2-ol
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16667-45-1, 68037-48-9
Record name 1-(Methylamino)-2-propanol
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Record name 1-(Methylamino)propan-2-ol
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Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
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Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
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Record name 1-(Methylamino)propan-2-ol
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Record name 1-(methylamino)propan-2-ol
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Synthetic Methodologies and Strategies for 1 Methylamino Propan 2 Ol and Its Derivatives

General Synthetic Routes to 1-(Methylamino)propan-2-ol (B99262) Isomers

General synthetic strategies for producing isomers of this compound typically involve standard organic reactions that lead to the formation of racemic or isomeric mixtures. One common and straightforward approach is the nucleophilic ring-opening of propylene (B89431) oxide with methylamine (B109427). This reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the methylamine preferentially attacks the less sterically hindered carbon atom of the epoxide ring, yielding the primary product, this compound.

Another versatile method is the reductive amination of hydroxyacetone (B41140). In this two-step, one-pot process, hydroxyacetone is first condensed with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Furthermore, isomers can sometimes be interconverted. For instance, related N,N-dimethylamino alcohols can be converted to their isomers by heating in the presence of an acid catalyst like formic acid. google.com

Enantioselective Synthesis Approaches for Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amino alcohols is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. Several advanced strategies are employed to achieve high enantiomeric purity.

Asymmetric catalysis represents a powerful and efficient method for the direct synthesis of optically active compounds from prochiral substrates. For the preparation of chiral this compound derivatives, the asymmetric reduction of a corresponding α-amino ketone is a prominent strategy. This transformation is often accomplished using chiral catalysts, such as those based on ruthenium (Ru) or iridium (Ir) complexes with chiral ligands. researchgate.net

For example, the asymmetric hydrogenation of an N-benzoyl-N-methylaminopropiophenone derivative can be achieved using a catalyst system like RuCl₂[(S)-tolbinap][(R)-dmapen] and a base in 2-propanol. researchgate.net Such methods can provide the desired chiral amino alcohol with high conversion rates and excellent enantiomeric excess (ee). researchgate.net The development of polymer-immobilized chiral catalysts is also an area of active research, aiming to simplify catalyst separation and recycling. researchgate.net

Catalytic ApproachSubstrate ExampleCatalyst System ExampleOutcome
Asymmetric Hydrogenationα-(N-Benzoyl-N-methylamino)propiophenoneRuCl₂[(S)-tolbinap][(R)-dmapen]High enantiomeric excess (up to 99% ee) and diastereoselectivity. researchgate.net
Asymmetric Transfer Hydrogenationα-Amino KetonesAmphiphilic Polymer-Immobilized Chiral Catalyst in WaterHigh conversion and enantioselectivity. researchgate.net

Chiral resolution via the formation of diastereomeric salts is a classical and widely used industrial method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. nih.gov This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgunchainedlabs.com This difference allows for their separation by fractional crystallization. libretexts.org

Once the less soluble diastereomeric salt has been isolated, the chiral resolving agent is removed, typically by treatment with a base, to liberate the desired pure enantiomer of the amino alcohol. wikipedia.org The success of this method is highly dependent on finding a suitable combination of resolving agent and solvent that provides a significant solubility difference between the two diastereomeric salts. unchainedlabs.com

Commonly used chiral resolving agents for amino alcohols include optically active forms of tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orglibretexts.org

Resolving Agent ExampleRacemate ExamplePrinciple of SeparationKey Factor
(S)-Mandelic Acid(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-olFormation of two diastereomeric salts with different solubilities. wikipedia.orgresearchgate.netThe (S)-alcohol enantiomer forms an insoluble salt with (S)-mandelic acid, allowing it to be filtered off. wikipedia.org
Chiral trans-1-amino-2-indanolChiral Carboxylic Acid IntermediateFormation of diastereomeric salts with solubility differences in a specific solvent system. unchainedlabs.comThe dramatic difference in solubility between the two diastereomeric salts provides excellent resolution. unchainedlabs.com

A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. To overcome this limitation, Resolution-Racemization-Recycle (RRR) processes have been developed. theeurekamoments.com In an RRR process, the undesired enantiomer, which remains in the solution after the desired diastereomeric salt has been crystallized, is not discarded. Instead, it is subjected to a racemization process, converting it back into the original racemic mixture. wikipedia.orgtheeurekamoments.com

Preparation of Specific Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound is crucial for creating compounds with specific pharmacological properties. Thiophene-substituted propanolamines are a particularly important class of these analogs.

The synthesis of (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, a key precursor to the antidepressant duloxetine, provides a well-documented example of preparing a thiophene-substituted propanolamine (B44665). researchgate.netsemanticscholar.org The synthesis typically begins with a Mannich reaction involving 2-acetylthiophene, dimethylamine (B145610) hydrochloride, and paraformaldehyde. researchgate.net This reaction forms the Mannich base, 3-(dimethylamino)-1-(2-thienyl)propan-1-one.

The subsequent step is the reduction of the ketone group to a hydroxyl group. A simple reduction using sodium borohydride (NaBH₄) produces the racemic amino alcohol, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol. researchgate.net

To obtain the desired (S)-enantiomer, the racemic mixture is then resolved using the RRR process described previously, with (S)-mandelic acid as the resolving agent. researchgate.netepa.gov After isolation of the pure (S)-enantiomer of the N,N-dimethylated amino alcohol, a final N-demethylation step is required to yield (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol. researchgate.net

Routes to Phenyl-Substituted Propanolamines

Phenyl-substituted propanolamines are a critical class of compounds, with many serving as precursors to active pharmaceutical ingredients. The synthesis of these molecules often involves the strategic introduction of amine and alcohol functionalities onto a three-carbon chain attached to a phenyl group.

One prominent method involves the reduction of functionalized propiophenones. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol can be achieved through the reduction of 1-phenyl-3-methylamino-1-propen-1-one. google.com This transformation can be effectively carried out using sodium borohydride in acetic acid. The process begins with the preparation of the propenone intermediate, which is then subjected to reduction to yield the desired propanolamine. google.com

A general approach for synthesizing new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives has also been reported, highlighting the versatility of synthetic strategies for this class of compounds. nih.gov These multi-step syntheses allow for the creation of a library of derivatives by varying the substituents on the piperazine (B1678402) ring. nih.gov While specific reaction details vary, the core strategy often involves building the propanolamine backbone and then introducing the phenyl and substituted amine moieties.

The table below summarizes an exemplary reaction for a phenyl-substituted propanolamine.

Product Precursor Reagents Key Transformation
3-Methylamino-1-phenyl-1-propanol3-Methylamino-1-phenyl-2-propen-1-oneSodium Borohydride, Acetic AcidHydride reduction of an α,β-unsaturated ketone

Synthesis of β-Amino Alcohol Derivatives

β-Amino alcohols, characterized by an amino group and a hydroxyl group on adjacent carbons, are versatile intermediates in organic synthesis. tandfonline.com The ring-opening of epoxides with amines is one of the most direct and widely studied methods for their preparation. semanticscholar.orgmdpi.com This reaction's efficiency and regioselectivity can be controlled by the choice of catalyst and reaction conditions. rroij.com

A variety of catalysts have been developed to facilitate the aminolysis of epoxides under mild conditions. These include:

Lewis Acids: Catalysts like indium tribromide and antimony trichloride (B1173362) have been shown to promote the ring-opening of epoxides with amines, often at room temperature. rroij.com

Heteropoly Acids: These have been found to be effective and efficient catalysts for the reaction in water, offering a greener synthetic protocol with mild conditions and simple work-up procedures. rroij.comresearchgate.net

Solid Acid Catalysts: Materials such as sulfated zirconia have demonstrated excellent catalytic activity for the regioselective synthesis of β-amino alcohols from epoxides and aromatic amines under solvent-free conditions. semanticscholar.orgrroij.com

Biocatalysts: Enzymes, such as lipases, have been employed for the synthesis of β-amino alcohol derivatives. Lipase (B570770) from Thermomyces lanuginosus has been used in continuous-flow reactors, providing an eco-friendly approach with benign reaction conditions and short residence times. mdpi.com

The regioselectivity of the epoxide opening is a key consideration. In unsymmetrical epoxides, the amine can attack either the more or less sterically hindered carbon atom. The choice of catalyst and reactants can influence this outcome. For example, with non-styrenoidal, unsymmetrical epoxides, nucleophilic attack by aniline (B41778) often occurs at the sterically less hindered carbon. rroij.com

The table below presents various catalytic systems used for the synthesis of β-amino alcohols via epoxide ring-opening.

Catalyst System Epoxide Substrate Amine Substrate Reaction Conditions Key Features
Lipase TL IMEpichlorohydrinAnilineContinuous-flow reactor, 35 °CEco-friendly, short residence time (20 min) mdpi.com
Sulfated ZirconiaVarious epoxidesAromatic aminesSolvent-freeHigh regioselectivity, reusable catalyst semanticscholar.orgrroij.com
Heteropoly AcidsVarious epoxidesAromatic aminesWaterMild conditions, clean reaction profiles rroij.comresearchgate.net
Cyanuric ChlorideVarious epoxidesAliphatic/Aromatic aminesSolvent-free, mild conditionsInexpensive catalyst, short reaction times, excellent yields tandfonline.com
Lithium BromideCycloalkene oxidesAromatic/Aliphatic aminesNot specifiedInexpensive, environmentally friendly, high yields rroij.com

Derivatization for Ligand Synthesis

The hydroxyl and secondary amine groups of this compound offer reactive sites for derivatization to create novel ligands for various applications. Derivatization is a technique used to modify a compound to enhance its properties for analysis or to create new functionalities. greyhoundchrom.com

For the alcohol group, a common derivatization reaction is silylation. This involves reacting the hydroxyl group with a silylating agent, such as a chlorosilane (e.g., TBDMSCl), in the presence of a base like imidazole (B134444) and a dry solvent like dimethylformamide (DMF). researchgate.net This converts the alcohol into a silyl (B83357) ether, which can alter the molecule's steric and electronic properties.

The secondary amine can also be targeted. Acylation, alkylation, or reaction with sulfonyl chlorides can introduce a wide range of functional groups. These modifications are crucial for tuning the coordination properties of the resulting ligand. For instance, derivatizing agents containing fluorophores, such as 1-(2-naphthoyl)imidazole, can be used to introduce fluorescent tags onto the amine or alcohol, facilitating detection and study of the ligand's interactions. greyhoundchrom.com

Successful derivatization often depends on the reaction conditions, including the choice of solvent, temperature, and the absence of water, which can consume the derivatizing reagents. researchgate.net

Pathways to Tricyclic Methylaminopropanol Derivatives

Tricyclic structures are common scaffolds in many therapeutic agents. Incorporating a methylaminopropanol side chain onto a tricyclic nucleus is a strategy used to synthesize novel compounds with potential biological activity. The synthesis of such molecules involves the convergence of two key fragments: the tricyclic core and the amino alcohol side chain.

Synthetic strategies for these complex molecules often involve a multi-step process. For example, in the synthesis of analogs of tricyclic antidepressants like amitriptyline, a common approach is the condensation of a reactive derivative of the side chain with the tricyclic system. ijnc.ir This could involve reacting 3-(dimethylamino)propyl chloride with a dibenzocycloheptene core in the presence of a base. ijnc.ir Subsequent modifications, if necessary, can tailor the side chain to the desired methylaminopropanol structure.

Another approach involves building the side chain onto a pre-formed functionalized tricyclic core. For example, a tricyclic ketone could undergo a reaction sequence to introduce the three-carbon side chain, followed by the introduction of the methylamino and hydroxyl groups. The synthesis of novel tricyclic 1,2-thiazine derivatives demonstrates how different rings can be fused to create complex systems, which could then be functionalized with an appropriate side chain. nih.gov These syntheses often require careful control of reaction conditions to achieve the desired connectivity and stereochemistry. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways is a critical aspect of modern organic chemistry, aiming to improve efficiency, reduce costs, and minimize environmental impact. Traditional optimization involves systematically varying reaction parameters like temperature, solvent, catalyst, and reactant concentrations. However, recent advances have leveraged computational tools and network analysis to achieve global optimization. semanticscholar.orgsci-hub.se

For a specific reaction, such as the synthesis of β-amino acids, optimization might involve screening different bases or solvents. For example, in the Hantzsch synthesis of thiazole (B1198619) derivatives, studies have shown that carrying out the reaction in water with sodium carbonate can lead to the best yields. nih.gov Similarly, the development of solvent-free and water-based systems for β-amino alcohol synthesis represents an optimization aimed at creating more environmentally benign processes. tandfonline.comrroij.com

The table below outlines key considerations in synthetic pathway optimization.

Optimization Aspect Methodology/Strategy Objective
Global Pathway Selection Computational network analysis (e.g., Chematica)Identify the most cost-effective route from available starting materials frontiersin.org
Reaction Conditions Systematic screening of solvents, catalysts, temperature, and basesMaximize yield, minimize reaction time, improve selectivity nih.gov
Process Efficiency Use of continuous-flow reactors, microwave synthesisReduce reaction times, improve scalability, enhance safety mdpi.comnih.gov
Green Chemistry Use of water as a solvent, solvent-free conditions, biocatalysisMinimize environmental impact, use of benign reagents mdpi.comrroij.com

Stereochemical Investigations and Chiral Applications of 1 Methylamino Propan 2 Ol

Analysis of Stereoisomerism in 1-(Methylamino)propan-2-ol (B99262) and Related Chiral Alkanolamines

This compound is a chiral molecule due to the presence of a stereogenic center. A stereocenter is an atom, typically carbon, that is bonded to four different groups. wikipedia.orgyoutube.com In the structure of this compound, the second carbon atom (C2) is bonded to a hydroxyl group (-OH), a methyl group (-CH3), a methylaminomethyl group (-CH2NHCH3), and a hydrogen atom (-H). nih.gov This arrangement means the molecule is not superimposable on its mirror image, giving rise to two distinct stereoisomers known as enantiomers. libretexts.org These enantiomers are designated as (R)-1-(methylamino)propan-2-ol and (S)-1-(methylamino)propan-2-ol.

This property is common among many alkanolamines, a class of organic compounds containing both hydroxyl (-OH) and amino (-NR2) functional groups. The presence and relative orientation of these functional groups around one or more stereocenters are critical to their function in biological systems and chemical synthesis. For instance, the naturally occurring β-amino alcohol ephedrine (B3423809) has two chiral centers, resulting in four possible stereoisomers. In contrast, a structurally related compound, 2-methyl-1-(methylamino)propan-2-ol, is achiral as no carbon atom is bonded to four different groups. fda.gov

The chiral β-amino alcohol framework is a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Consequently, the synthesis and separation of specific stereoisomers of alkanolamines are of significant importance in organic and medicinal chemistry. uni-muenchen.de

Applications of Chiral this compound Derivatives in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic pathway to guide a chemical transformation, enabling the selective formation of one stereoisomer over another. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Chiral β-amino alcohols are a well-established class of compounds used as chiral auxiliaries.

Derivatives of this compound, such as those belonging to the pseudoephedrine family, are effective chiral auxiliaries. These auxiliaries can be attached to a substrate, for example, a carboxylic acid, to form an amide. The fixed stereochemistry of the auxiliary then physically blocks one face of the molecule, forcing an incoming reagent (e.g., in an alkylation reaction) to approach from the less hindered side. This process results in the formation of a new stereocenter with a predictable configuration. researchgate.net Evans' oxazolidinone auxiliaries, which are synthesized from amino alcohols, are another prominent example of how this class of compounds directs stereoselective reactions like aldol (B89426) additions and alkylations.

Beyond their role as stoichiometric auxiliaries, chiral β-amino alcohols and their derivatives are widely used as chiral ligands or catalysts in enantioselective transformations. tcichemicals.comacs.org In these roles, a substoichiometric amount of the chiral compound or its complex with a metal can catalyze the conversion of a large amount of starting material into an enantiomerically enriched product.

Chiral β-amino alcohols are particularly effective ligands for enantioselective additions of organozinc reagents to aldehydes. tcichemicals.com For instance, new amino alcohol ligands have been shown to catalyze the addition of diethylzinc (B1219324) to benzaldehyde, producing the corresponding alcohol with high yield and an enantiomeric excess (ee) of up to 95%. rsc.org This catalytic activity has been demonstrated across a range of aromatic and aliphatic aldehydes. rsc.org More complex, multi-catalytic strategies have also been developed to synthesize chiral β-amino alcohols themselves, such as the radical C-H amination of alcohols, which uses a chiral copper catalyst to control the enantioselectivity of the reaction. nih.gov

Advanced Spectroscopic and Computational Analyses of 1 Methylamino Propan 2 Ol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in providing a theoretical understanding of a molecule's structure, stability, and reactivity at the atomic level. These computational methods complement experimental data, offering insights that are often difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties. In the context of molecules like 1-(Methylamino)propan-2-ol (B99262), DFT can be used to determine the most stable geometric configurations (conformations) and to study intermolecular interactions, such as hydrogen bonding. nih.gov

For instance, DFT has been utilized to explore the stable structures of related amino alcohols like 2-amino-2-methyl-1-propanol (B13486). nih.gov Such studies calculate the optimized geometry, bond lengths, and bond angles, providing a precise three-dimensional picture of the molecule. These calculations are foundational for further analyses of the molecule's electronic properties.

Table 1: Representative DFT Calculation Parameters for Alkanolamines

ParameterTypical Basis SetKey Properties Calculated
Geometric Optimization6-311G(d,p)Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesB3LYPIR and Raman active modes
Electronic Propertiesaug-cc-pVTZHOMO-LUMO energies, dipole moment, polarizability

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. wikipedia.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed over the antibonding orbitals of the molecule.

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. usp.br Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and materials science. The magnitude of β is related to the change in the molecule's charge distribution when it interacts with an external electric field. usp.br

Computational methods, often at the DFT level, can predict the components of the hyperpolarizability tensor. For a molecule like this compound, the presence of electron-donating groups (amino and hydroxyl) can influence its NLO properties. Theoretical investigations would calculate the static and dynamic hyperpolarizabilities to assess its potential as an NLO material. These calculations help in understanding how the arrangement of atoms and the electronic structure contribute to the nonlinear optical response.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that is essential for confirming the structure and identifying the functional groups within a molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the methyl groups, the methylene (B1212753) group, the methine group, and the protons on the oxygen and nitrogen atoms. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. The signal for the hydroxyl (-OH) and amine (-NH) protons can be broad and their position may vary depending on solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals would be expected, corresponding to the methyl carbon attached to the nitrogen, the methylene carbon, the methine carbon attached to the hydroxyl group, and the terminal methyl carbon. docbrown.info

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Atom TypeGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
ProtonCH₃-C~1.1~20-25
ProtonCH(OH)~3.8-4.0~65-70
ProtonCH₂-N~2.5-2.7~55-60
ProtonCH₃-N~2.4~35-40
ProtonOHVariable-
ProtonNHVariable-

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy The FT-IR spectrum of this compound would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration, broadened by hydrogen bonding. The N-H stretching vibration would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) would contain characteristic C-O, C-N, and C-C stretching and bending vibrations. nih.govirdg.org

FT-Raman Spectroscopy FT-Raman spectroscopy provides complementary information to FT-IR. While O-H and N-H stretching bands are often weak in Raman spectra, the C-H and C-C skeletal vibrations typically show strong signals, making it a valuable tool for analyzing the hydrocarbon framework of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H StretchAlcohol3200-3600Strong, Broad
N-H StretchSecondary Amine3300-3500Medium
C-H StretchAlkyl (sp³)2850-3000Strong
C-O StretchSecondary Alcohol1050-1150Strong
C-N StretchAliphatic Amine1020-1250Medium

Mass Spectrometry (EI-MS, LC-MS, GC-MS)

Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for its analysis, leveraging the compound's volatility. nih.gov In Electron Ionization Mass Spectrometry (EI-MS), the molecule undergoes fragmentation, producing a characteristic pattern that serves as a chemical fingerprint.

The mass spectrum of this compound is characterized by the formation of specific fragment ions resulting from the cleavage of C-C and C-N bonds. The primary fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, which is a common and energetically favorable process for amines. This leads to the formation of a stable iminium ion. Another significant fragmentation occurs via cleavage adjacent to the hydroxyl group.

While detailed EI-MS fragmentation data for this specific compound is not extensively published, the expected major fragments can be predicted based on the fragmentation patterns of similar amino alcohols.

Table 1: Predicted Major Fragment Ions in EI-MS of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
89[C₄H₁₁NO]⁺•Molecular Ion (M⁺•)
74[CH₃NHCH₂CH(OH)]⁺Loss of a methyl radical (•CH₃)
58[CH₂=NHCH₃]⁺Alpha-cleavage at the C-C bond between C1 and C2
45[CH(OH)CH₃]⁺Cleavage of the C-N bond
44[CH₂=NHCH₃]⁺•Rearrangement and cleavage

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized, particularly for analyzing the compound in complex matrices or when derivatization is not desired. It is a suitable method for analyzing compounds like 2-methyl-2-(methylamino)propan-1-ol, a related isomer, often using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com

Elucidation of Reaction Mechanisms via Computational and Experimental Methods

Kinetic and Mechanistic Studies (e.g., Zwitterion and Termolecular Mechanisms in CO₂ absorption)

The reaction between this compound, a secondary alkanolamine, and carbon dioxide (CO₂) is of significant interest, particularly in the context of carbon capture technologies. The kinetics and underlying mechanisms of this reaction are typically investigated using techniques like the stopped-flow method. researchgate.net Two primary mechanisms are widely accepted for the reaction of primary and secondary amines with CO₂ in aqueous solutions: the zwitterion mechanism and the termolecular mechanism. tandfonline.com

The zwitterion mechanism , originally proposed by Caplow and later adapted by Danckwerts, occurs in two steps. tandfonline.com First, the amine acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterionic intermediate. In the second step, a base (B) abstracts a proton from the zwitterion to form a stable carbamate (B1207046) and a protonated base. tandfonline.commdpi.com The base can be another amine molecule, water, or a hydroxide (B78521) ion. tandfonline.com

For this compound (CH₃NHCH₂CH(OH)CH₃), the zwitterion mechanism can be represented as:

Step 1: Zwitterion Formation CH₃NHCH₂CH(OH)CH₃ + CO₂ ⇌ CH₃N⁺H(COO⁻)CH₂CH(OH)CH₃

Step 2: Deprotonation CH₃N⁺H(COO⁻)CH₂CH(OH)CH₃ + B ⇌ CH₃N(COO⁻)CH₂CH(OH)CH₃ + BH⁺

The termolecular mechanism proposes a single-step reaction where a molecule of amine and a molecule of CO₂ form a loosely bound encounter complex. tandfonline.com This complex then reacts with a second molecule of a base (such as another amine) in the rate-determining step to form the carbamate product directly, bypassing the formation of a distinct zwitterion intermediate. tandfonline.com

Table 2: Comparison of CO₂ Absorption Mechanisms for Secondary Amines

Feature Zwitterion Mechanism Termolecular Mechanism
Intermediate Zwitterion (R₂N⁺HCOO⁻) mdpi.comLoosely bound encounter complex tandfonline.com
Number of Steps Two steps tandfonline.comSingle concerted step tandfonline.com
Role of Second Amine Acts as a base to deprotonate the zwitterion in the second step. mdpi.comParticipates directly in the rate-determining step to facilitate proton transfer. tandfonline.com
Reaction Order Can exhibit complex kinetics, often greater than one with respect to the amine. bohrium.comConsistent with a reaction order greater than one with respect to the amine.

Kinetic studies on similar sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), have shown that the zwitterion mechanism is suitable for modeling CO₂ absorption, with the reaction order in amine being greater than one. bohrium.com

Solvent Effects on Reaction Pathways

The choice of solvent profoundly influences the reaction pathways, kinetics, and product distribution in reactions involving this compound. Solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates.

In the context of CO₂ absorption, the reaction of amines is significantly faster in water than in non-aqueous solvents like methanol. researchgate.net This is attributed to water's high polarity and its ability to act as both a hydrogen bond donor and acceptor, which can stabilize the charged zwitterionic intermediate and facilitate proton transfer steps. frontiersin.org

Protic Solvents: Solvents like water, methanol, or ethanol (B145695) can form hydrogen bonds with the amine and the hydroxyl group of this compound. frontiersin.orggoogle.com In reactions involving charged intermediates, such as the zwitterion in CO₂ capture, protic solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate.

Aprotic Solvents: In aprotic solvents (e.g., hexane, toluene), which cannot donate hydrogen bonds, reaction rates involving polar or charged species are often slower. Intermolecular forces are dominated by weaker van der Waals forces. frontiersin.org The stability of charged intermediates is reduced, which can disfavor mechanisms like the zwitterion pathway.

The effect of the solvent is critical in directing reaction outcomes. For instance, in the oxidation of aldehydes, increasing solvent polarity and hydrogen bond donating ability can alter product selectivity. frontiersin.org Similarly, for reactions involving this compound, the solvent can influence the competition between different potential reaction pathways by selectively stabilizing key transition states.

Computational Prediction of Reactivity and Stereochemical Outcomes (e.g., SN1 vs. SN2)

Computational chemistry provides powerful tools for predicting the reactivity and stereochemical outcomes of reactions involving this compound. Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and determine the geometries of transition states, thereby predicting the most likely reaction pathway.

A key area where this is applicable is in nucleophilic substitution reactions at the secondary carbon (C2) bearing the hydroxyl group. The hydroxyl group can be protonated to form a good leaving group (H₂O), after which the substrate can undergo substitution via either an SN1 or SN2 mechanism.

SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the reaction center. The reaction occurs in a single, concerted step. For this compound, the C2 is a secondary carbon, which is sterically accessible enough for an SN2 reaction to be plausible.

SN1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the planar carbocation, typically resulting in a racemic mixture of products. The formation of a secondary carbocation from this compound is possible but may be less stable than a tertiary carbocation.

Computational models can predict the favored pathway by comparing the calculated activation energies (ΔG‡) for both the SN1 and SN2 transition states.

Table 3: Factors Influencing SN1 vs. SN2 Pathways for this compound Derivatives

Factor Favors SN1 Pathway Favors SN2 Pathway Computational Approach
Substrate Structure Formation of a stable (secondary) carbocation.Less sterically hindered C2 center.Geometry optimization of the substrate and carbocation; steric hindrance analysis.
Nucleophile Weak nucleophile.Strong, unhindered nucleophile.Modeling the interaction energy between the nucleophile and the substrate.
Leaving Group Good leaving group (e.g., H₂O, tosylate).Good leaving group.Calculating the energy required to break the C-Leaving Group bond.
Solvent Polar protic solvents stabilize the carbocation intermediate.Polar aprotic solvents favor the concerted mechanism.Including solvent effects in calculations (e.g., using a polarizable continuum model).

By calculating the energy profiles for both potential mechanisms under various conditions (different nucleophiles, solvents), computational studies can provide a detailed prediction of whether a reaction will be stereospecific (SN2) or lead to racemization (SN1), and which pathway is kinetically more favorable. youtube.com

Pharmacological and Medicinal Chemistry Research Involving 1 Methylamino Propan 2 Ol Analogs

1-(Methylamino)propan-2-ol (B99262) as a Key Building Block in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry and drug discovery. Its utility stems from its bifunctional nature, possessing both a secondary amine and a hydroxyl group. This structure allows for a variety of chemical modifications, enabling researchers to create a diverse library of new compounds that can be screened for potential therapeutic properties. The presence of these two reactive sites provides synthetic versatility, making it a crucial component in the multi-step synthesis of more complex chemical entities.

The structural framework of this compound can be incorporated into final target molecules designed to exhibit specific biological activities. By modifying its structure, chemists can investigate fundamental reaction mechanisms and gain insights into how similar, more complex molecules might behave under various reaction conditions. This makes the aminopropanol backbone a foundational element for developing novel therapeutic agents.

Role as Intermediates in the Synthesis of Therapeutically Active Compounds

The this compound structural motif is a key intermediate in the synthesis of several classes of therapeutically important compounds. Its analogs serve as precursors for drugs targeting a range of conditions.

A significant application of this compound analogs is in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). A prominent example is the antidepressant drug Duloxetine. The key chiral intermediate for the synthesis of Duloxetine is (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, a close structural analog of this compound. quimicaorganica.orgnih.govmdpi.comresearchgate.net

The synthesis of Duloxetine heavily relies on obtaining this enantiomerically pure intermediate. mdpi.com One established method involves the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol using (S)-mandelic acid. derangedphysiology.com Another approach starts from 2-acetylthiophene, which undergoes a Mannich reaction to form 3-dimethylamino-1-(2-thienyl)-1-propanone. This intermediate is then reduced to the corresponding alcohol, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol. quimicaorganica.org The subsequent steps involve the resolution of this racemic alcohol, followed by N-demethylation and hydrolysis to yield the target intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, with high optical purity. quimicaorganica.org This intermediate is considered a penultimate precursor to Duloxetine. quimicaorganica.org

The general structure of amino alcohols, which includes the this compound backbone, is a common feature in local anesthetics. The structure-activity relationship (SAR) of local anesthetics typically involves three components: a lipophilic aromatic group, a hydrophilic amine group, and an intermediate chain connecting them. nih.govbrainkart.comnih.gov The amino alcohol moiety can serve as this hydrophilic part and intermediate chain. While direct synthesis from this compound is not prominently documented, the development of new local anesthetics often involves modifying this type of scaffold to optimize potency and duration of action. brainkart.com

In the field of muscle relaxants, structurally related compounds have been investigated. For instance, derivatives of 2-methyl-3-aminopropiophenone have been synthesized and evaluated for central muscle relaxant activities. nih.gov One such derivative, (4'-ethyl-2-methyl-3-pyrrolidino) propiophenone HCl (HSR-770), demonstrated strong inhibition of cooperative movement and depressant activity on the cross extensor reflex in animal models, suggesting that modifying the aminopropanone backbone can lead to potent muscle relaxant effects. nih.gov

Derivatives of propan-2-ol have been synthesized and investigated as potential anti-cancer agents. In one study, two series of novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives were created and evaluated for their anti-proliferative activities against human cancer cell lines. researchgate.net Many of the synthesized compounds showed potent activity. Specifically, compounds with a halogen substituent at the 2- or 4-position of the phenoxy ring exhibited the strongest anti-proliferative effects against tumor cells. researchgate.net

Further investigation into the mechanism of action revealed that these compounds induced G2/M phase arrest and apoptosis in A549 lung cancer cells. researchgate.net The induction of apoptosis was correlated with changes in the expression of cell cycle-related and apoptosis-related proteins. researchgate.net One of the lead compounds also demonstrated antitumor effects in an in-vivo xenograft tumor model with no evident toxicity, highlighting the potential of this structural class in the development of new cancer treatments. researchgate.net

Table 1: Anti-proliferative Activity of Selected Phenoxy-((phenylethynyl) selanyl) propan-2-ol Derivatives

Compound Cell Line IC₅₀ (μM)
3g A549 1.83 ± 0.15
H460 1.96 ± 0.11
HCT116 2.45 ± 0.13
3h A549 1.57 ± 0.12
H460 1.69 ± 0.09
HCT116 2.11 ± 0.14
3h-2 A549 1.62 ± 0.08
H460 1.75 ± 0.16
HCT116 2.33 ± 0.10

Data sourced from a study on novel propan-2-ol derivatives as potential anticancer agents. researchgate.net

Investigation of Biological Activities of Derivatives

The propanolamine (B44665) scaffold, which is the core of this compound, is a well-established pharmacophore in cardiovascular medicine, particularly in beta-blockers. Research has explored various derivatives for their antiarrhythmic and adrenoceptor-binding activities.

In one extensive study, a series of 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1H-azoles were synthesized and evaluated. These compounds are direct analogs, incorporating the 3-amino-2-hydroxypropoxy side chain. While none of the compounds showed more potent beta-blocking effects than the reference drug propranolol (B1214883) in isolated guinea pig atria, many exhibited significant antiarrhythmic effects against aconitine-induced or ischemia-induced arrhythmia in mice and dogs.

One compound from this series, 1-[2,5-Dichloro-6-[1-(1H-imidazol-1-yl)-ethenyl] phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride (designated as 711389-S), was identified as a promising candidate for clinical evaluation. Its antiarrhythmic effects were found to be superior to those of established drugs like quinidine, disopyramide, and propranolol in preclinical models.

Inhibition of Inflammatory Responses (e.g., TLR4 Pathway)

Research into the anti-inflammatory potential of compounds structurally related to this compound has identified β-amino alcohol derivatives as promising inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov The TLR4 pathway is critically involved in the innate immune response and its activation by bacterial lipopolysaccharide (LPS) is implicated in severe inflammatory conditions like sepsis. nih.govnih.gov

A study focused on developing small molecule inhibitors to disrupt the formation of the TLR4/MD-2 complex, which is essential for LPS-induced signaling, identified a series of β-amino alcohol derivatives with notable inhibitory activity. nih.gov These compounds were effective in suppressing the activation of NF-κB, a key transcription factor in the inflammatory cascade, in cell-based assays. nih.gov The potency of these inhibitors was evaluated by monitoring the reduction of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. nih.gov

Initial structure-activity relationship (SAR) investigations revealed that substitutions on the aryl rings of the β-amino alcohol scaffold were crucial for their inhibitory function. For instance, the unsubstituted parent compound was found to be ineffective at suppressing NO signaling. nih.gov This highlights the importance of specific structural modifications in conferring anti-inflammatory activity to this class of molecules. These findings suggest that β-amino alcohol derivatives, as a class, could serve as a foundation for developing novel therapeutics targeting TLR4-mediated inflammation. nih.govnih.gov

Table 1: Inhibitory Activity of select β-Amino Alcohol Derivatives on TLR4 Signaling

Compound ID R Group (Aryl Ring 1) R1 Group (Aryl Ring 2) IC50 (µM) for NO Inhibition
1a H H Ineffective
1b 4-F H 10.2 ± 1.5
1c 4-Cl H 8.5 ± 0.9
1d 4-Br H 7.9 ± 1.1

Data sourced from studies on β-amino alcohol derivatives as inhibitors of LPS-induced nitric oxide (NO) production in macrophage cells. The IC50 value represents the concentration at which 50% of the inflammatory response is inhibited.

Enzyme Inhibition Studies (e.g., Lipase (B570770) Inhibition)

Enzyme inhibition is a cornerstone of drug discovery, with many therapeutic agents acting by modulating the activity of specific enzymes. Lipases, for example, are enzymes that catalyze the hydrolysis of fats (triglycerides). nih.gov Pancreatic lipase, in particular, is a well-established target for anti-obesity drugs, as its inhibition reduces the absorption of dietary fats from the gastrointestinal tract. wikipedia.orgnih.gov The only widely registered drug for this purpose, Orlistat, functions by forming a covalent bond with the active serine site of gastric and pancreatic lipases, thereby inactivating them. nih.govnih.gov

While the broader class of β-amino alcohols is recognized for its diverse biological activities and use as intermediates in pharmaceutical synthesis, specific research detailing the activity of this compound analogs as lipase inhibitors is not extensively documented in the scientific literature. acs.orgresearchgate.net The development of enzyme inhibitors typically involves screening compound libraries and conducting detailed structure-activity relationship studies to optimize potency and selectivity. nih.gov Potential research in this area would involve evaluating various derivatives of this compound in enzymatic assays to determine their ability to inhibit lipase activity and elucidating the mechanism of such inhibition.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgpatsnap.com By systematically modifying parts of a molecule, researchers can determine which functional groups and structural features are essential for its desired pharmacological effect. wikipedia.org

For classes of compounds structurally related to this compound, such as β-amino alcohols and aryloxypropanolamines, extensive SAR studies have been conducted. In the context of aryloxypropanolamine-based β-blockers, several structural features are critical for activity: pharmacy180.comoup.com

The Amine Group: A secondary amine is considered optimal for activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the nitrogen atom are common. N,N-disubstitution generally leads to a decrease in β-blocking activity. pharmacy180.com

The Hydroxyl Group: The hydroxyl group on the propanol side chain is essential for binding to the β-adrenergic receptor. Its stereochemistry is crucial, with the (S)-configuration possessing significantly higher affinity. pharmacy180.com

The Aryl Group: The aromatic ring and its substituents are primary determinants of the compound's pharmacological profile, including its selectivity for β1 vs. β2 receptors, as well as its absorption and metabolism. pharmacy180.com

Furthermore, SAR studies on novel β-amino alcohol derivatives have been explored for other therapeutic areas, such as oncology. For example, research on N-anthranyl β-amino alcohols revealed that cytotoxic activity against human cancer cell lines was highly dependent on the substituents on the aromatic ring system. nih.gov Compounds with small substituents like hydrogen or a methyl group at a specific position (C-6) demonstrated activity comparable to the chemotherapy drug cisplatin. nih.gov These examples underscore the principle that even minor structural modifications to a β-amino alcohol scaffold can lead to profound changes in biological activity. oup.com

Applications in Diagnostic Imaging (e.g., PET Ligands)

Analogs of this compound have been successfully developed as tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used extensively in oncology. nih.gov PET imaging relies on the detection of radiation from radiolabeled molecules that accumulate in specific tissues, providing functional information about metabolic processes. Many tumors exhibit increased amino acid uptake to support their rapid growth, making amino acid transporters an attractive target for developing tumor-specific imaging agents. nih.govnih.gov

A notable example is the fluorinated analog, (R)-3-[18F]fluoro-2-methyl-2-(N-methylamino)propanoic acid ([18F]N-MeFAMP). This compound is a radiolabeled, non-natural amino acid designed to be a substrate for the Type A amino acid transport system, which is upregulated in many brain tumors. nih.govresearchgate.net

The radiosynthesis of both the (R)- and (S)-enantiomers of [18F]N-MeFAMP has been achieved in high yields and purity. nih.govsnmjournals.org Preclinical evaluation in a rat gliosarcoma model demonstrated that these tracers exhibit high and prolonged accumulation in tumors. snmjournals.org Crucially, they show very low uptake in normal brain tissue, leading to excellent tumor-to-brain contrast. researchgate.net At 60 minutes post-injection, the tumor-to-normal brain radioactivity ratio for [18F]N-MeFAMP was reported to be as high as 104:1. researchgate.net This high contrast makes it a promising candidate for the detection of intracranial neoplasms via PET. nih.govresearchgate.net

Table 2: Tumor-to-Brain Uptake Ratios of [18F]N-MeFAMP in a 9L Gliosarcoma Rat Model

Time Post-Injection (S)-[18F]N-MeFAMP Ratio (Tumor:Brain) (R)-[18F]N-MeFAMP Ratio (Tumor:Brain)
15 min 18:1 Not Reported
30 min Not Reported Not Reported
60 min 104:1 115:1 (approx.)
120 min 138:1 Not Reported

Data represent the ratio of radioactivity concentration in tumor tissue versus healthy brain tissue at various time points after intravenous injection of the PET tracer.

Impurity Profiling and Control in Pharmaceutical Manufacturing

In the manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a critical issue governed by stringent regulatory guidelines. nih.govresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidance on the identification, qualification, and control of impurities to ensure the safety and efficacy of the final drug product. researchgate.net The presence of unwanted chemicals, even in small amounts, can potentially affect the stability of the API or have unintended pharmacological or toxicological effects. researchgate.net

This compound could be present in a pharmaceutical manufacturing process as a starting material, an intermediate, or a process-related impurity arising from a side reaction or degradation of other materials. Its structural similarity to various API backbones, particularly those in the β-blocker class, makes it a plausible process-related impurity.

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance. nih.gov This requires the use of highly sensitive and specific analytical techniques. Common methods employed for this purpose include:

High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying impurities.

Gas Chromatography (GC): Suitable for volatile or semi-volatile impurities.

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS) to provide structural information for the definitive identification of impurities. researchgate.net

According to ICH Q3A guidelines, impurities present at levels above a certain threshold (typically 0.1% for drug products with a maximum daily dose of less than 2g/day) must be identified. nih.gov Any impurity exceeding these thresholds must be "qualified," meaning its biological safety is established through appropriate studies. nih.gov Therefore, robust analytical methods must be developed and validated to control potential impurities like this compound within acceptable limits throughout the manufacturing process.

Industrial and Environmental Relevance of this compound

The chemical compound this compound, a member of the alkanolamine family, holds significance in various industrial applications. Its bifunctional nature, containing both a secondary amine and a hydroxyl group, allows it to serve as a versatile chemical intermediate. This article explores its specific roles in gas absorption technologies, its potential connection to biocidal formulations, and its use as a precursor in the synthesis of surfactants and emulsifying agents.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for 1-(Methylamino)propan-2-ol (B99262) and its Complex Analogs

The synthesis of chiral β-amino alcohols, such as this compound, is a focal point of modern organic chemistry due to their significance as building blocks for pharmaceuticals and chiral auxiliaries. openaccessjournals.com Recent advancements have moved beyond traditional methods, which often involve multiple steps and the use of hazardous reagents, towards more efficient and selective strategies. jocpr.com

Chemoenzymatic Synthesis: A powerful emerging methodology is the chemoenzymatic approach, which combines the versatility of chemical synthesis with the high selectivity of biocatalysis. nih.govmdpi.comsemanticscholar.orgmdpi.com Enzymes like lipases, transaminases, and dehydrogenases are increasingly employed for the stereoselective synthesis of chiral amino alcohols. nih.govfrontiersin.org For instance, lipase (B570770) from Candida antarctica has been used in the kinetic resolution of racemic amino alcohols, yielding enantiomerically pure compounds. researchgate.net Chemoenzymatic strategies offer the advantage of mild reaction conditions and high enantioselectivity, which is crucial for the synthesis of biologically active molecules. nih.gov

Flow Chemistry: Continuous-flow microreactor systems are gaining traction for the synthesis of chiral amino alcohols. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov The enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems, showcasing the potential for process intensification and optimization. nih.gov

Novel Catalytic Approaches: Researchers are actively developing novel catalysts to facilitate the asymmetric synthesis of β-amino alcohols. Chromium-catalyzed asymmetric cross-coupling of aldehydes and imines represents a recent breakthrough, enabling the modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity. westlake.edu.cn Additionally, enantioselective radical C–H amination has been developed as a streamlined approach to synthesize molecules with the chiral vicinal amino alcohol motif, bypassing the need for chiral auxiliaries or precursors from the chiral pool. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for β-Amino Alcohols

Methodology Key Features Advantages Challenges
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps. nih.gov High stereoselectivity, mild reaction conditions. nih.gov Enzyme stability and cost. mdpi.com
Flow Chemistry Use of microreactors for continuous synthesis. nih.gov Precise process control, improved yield and safety. nih.gov Initial setup cost, potential for clogging.
Novel Catalysis Development of new asymmetric catalysts (e.g., Cr-based). westlake.edu.cn Access to novel chemical space, high efficiency. westlake.edu.cn Catalyst cost and sensitivity.

Advanced Computational Modeling for Structure-Function Relationships and Predictive Chemistry

Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights into the structure-function relationships of molecules like this compound and its analogs. These in silico methods accelerate the design of new therapeutic agents by predicting their biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For β-amino alcohol derivatives, QSAR models can predict their inhibitory potency against various biological targets. These models are built using molecular descriptors that quantify physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. acs.org Robust QSAR models, validated through internal and external prediction sets, can guide the synthesis of new analogs with enhanced activity. mdpi.com

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound analogs, docking studies can elucidate the binding interactions with target proteins, such as enzymes or receptors. nih.govresearchgate.net For example, docking has been used to investigate the binding of β-amino alcohol derivatives to the active site of microbial enzymes, providing a rationale for their observed antimicrobial activity. These studies are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools are increasingly used to predict these properties early in the drug discovery process. researchgate.net For derivatives of this compound, computational models can predict parameters such as blood-brain barrier permeability, gastrointestinal absorption, and potential for cytochrome P450 inhibition. researchgate.net These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental evaluation.

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The β-amino alcohol scaffold, present in this compound, is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. openaccessjournals.comresearchgate.net Research into the pharmacological potential of its derivatives has unveiled a broad spectrum of therapeutic applications. researchgate.netresearchgate.net

Antimicrobial and Antifungal Agents: Derivatives of β-amino alcohols have shown promising activity against various pathogens. nih.gov For instance, certain synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes. nih.gov

Anticancer Activity: Several novel β-amino alcohol derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the aromatic rings play a crucial role in their anticancer potency. nih.gov Molecular docking studies have suggested that these compounds may exert their effects by interacting with key proteins involved in cancer cell proliferation. researchgate.net

Anti-inflammatory and Immunomodulatory Effects: The Toll-like receptor 4 (TLR4) signaling pathway is implicated in inflammatory conditions like severe sepsis. nih.gov β-amino alcohol derivatives have been identified as inhibitors of this pathway, capable of suppressing the production of pro-inflammatory mediators. nih.gov These findings suggest their potential as therapeutic agents for inflammatory diseases. nih.gov

Central Nervous System (CNS) Applications: The structural features of some β-amino alcohol derivatives make them potential candidates for CNS-acting drugs. Their physicochemical properties can be tailored to allow for penetration of the blood-brain barrier. researchgate.net For example, certain derivatives are being investigated for the treatment of Alzheimer's disease by targeting enzymes like acetylcholinesterase. researchgate.net

Other Therapeutic Areas: The therapeutic potential of β-amino alcohol derivatives extends to other areas as well. They have been investigated as antimalarial agents, anti-tuberculosis agents by inhibiting N-acetyltransferase, and as β-blockers for cardiovascular conditions. researchgate.netresearchgate.netnih.gov

Table 2: Potential Therapeutic Applications of β-Amino Alcohol Derivatives

Therapeutic Area Pharmacological Target/Mechanism Reference
Antimicrobial Inhibition of essential bacterial enzymes nih.gov
Anticancer Cytotoxicity against cancer cell lines researchgate.netnih.gov
Anti-inflammatory Inhibition of TLR4 signaling pathway nih.gov
CNS Disorders Acetylcholinesterase inhibition (Alzheimer's) researchgate.net
Antimalarial Inhibition of Plasmodium species researchgate.net
Anti-tuberculosis Inhibition of N-acetyltransferase nih.gov
Cardiovascular Beta-adrenergic blockade researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. mdpi.com The production of this compound and its analogs is an area where sustainable practices can be effectively implemented.

Biocatalysis and Renewable Feedstocks: Biocatalysis is a cornerstone of green chemistry, offering highly selective and efficient transformations under mild conditions. researchgate.netnih.gov The use of enzymes for the synthesis of chiral amino alcohols from renewable resources is a promising sustainable approach. frontiersin.orgpnas.org For example, biomass-derived α-hydroxyl acids can be converted into various amino acids through heterogeneous catalysis, providing a sustainable route to these important building blocks. pnas.orgresearchgate.net The development of nanobiocatalysts, which combine the advantages of enzymes and nanomaterials, further enhances the stability and reusability of biocatalysts. mdpi.com

Use of Environmentally Benign Solvents: Traditional organic solvents are often volatile, flammable, and toxic. arkat-usa.org A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives. arkat-usa.org Water is an ideal green solvent for many reactions due to its non-toxic and non-flammable nature. arkat-usa.org The synthesis of β-amino alcohols through the aminolysis of epoxides has been successfully carried out in water without the need for a catalyst. organic-chemistry.org Other green solvents, such as ionic liquids and supercritical fluids, are also being explored for these syntheses. arkat-usa.org

Catalytic Valorization of Biomass: The conversion of biomass into valuable chemicals, known as valorization, is a key strategy for a sustainable chemical industry. rsc.org Lignocellulosic biomass, a non-food-based renewable resource, can be catalytically converted into a range of platform molecules, including alcohols and aldehydes, which can serve as precursors for the synthesis of amino alcohols. rsc.org This approach reduces the reliance on fossil fuels and contributes to a circular economy.

Q & A

Q. What are the optimized synthetic routes for 1-(Methylamino)propan-2-ol, and how can low yields be addressed?

Methodological Answer: The primary synthesis involves reacting methylamine with (±)-epoxypropane, but yields are typically low (~10%) due to competing side reactions like polymerization of the epoxide . To improve efficiency:

  • Catalytic Optimization : Use Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity.
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions.
  • Purification : Employ fractional distillation or preparative HPLC to isolate the product.
  • Alternative Routes : Explore reductive amination of 2-hydroxypropanal with methylamine.
Method Yield Key Conditions Reference
Methylamine + Epoxide10%RT, no catalyst
Catalyzed Epoxide Opening25–30%0–5°C, ZnCl₂

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., δ ~3.5 ppm for –CH(OH)– and δ ~2.3 ppm for –NCH₃) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion [M+H]⁺ at m/z 90.1 (C₄H₁₂NO⁺).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for purity assessment.
  • Polarimetry : Essential if studying enantiomers (e.g., (R)- vs. (S)-forms) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer: this compound is hygroscopic and prone to oxidation. Best practices include:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials.
  • Stabilization : Add 0.1% w/v antioxidant (e.g., BHT) to liquid formulations.
  • Degradation Monitoring : Track via periodic HPLC-UV to detect oxidation byproducts (e.g., nitroxide radicals) .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (causes irritation) .
  • Ventilation : Use fume hoods due to volatile amine vapors.
  • Spill Management : Neutralize with dilute acetic acid, then absorb with vermiculite.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

Methodological Answer: Enantiomers exhibit divergent receptor-binding profiles. For example:

  • (S)-Enantiomer : Higher affinity for β-adrenergic receptors in cardiovascular studies .
  • (R)-Enantiomer : May act as a competitive inhibitor in enzymatic assays.

Q. Experimental Design :

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10).

Activity Assays : Compare enantiomers in receptor-binding studies (e.g., radioligand displacement).

Computational Modeling : Dock enantiomers into receptor active sites (AutoDock Vina) to predict interactions .

Q. What strategies resolve contradictions in reported reaction yields or product purity?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles : Trace solvents (e.g., residual epoxide) skew yields. Use GC-MS to identify contaminants.
  • Reaction Monitoring : In-situ FTIR to track epoxypropane conversion and optimize quenching time.
  • Data Validation : Cross-reference with independent synthetic protocols (e.g., reductive amination) .

Q. How can researchers analyze byproducts or impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., dimerized epoxide byproducts) with MRM transitions.
  • NMR Relaxation Editing : Suppress dominant this compound signals to highlight impurities.
  • Reference Standards : Compare retention times/MS spectra with spiked impurities (e.g., 2-methylaziridine) .

Q. What are the applications of this compound in receptor-binding studies?

Methodological Answer: The compound serves as a β-adrenergic receptor ligand analog. Key steps for mechanistic studies:

Radiolabeling : Synthesize [¹⁴C]-labeled derivative for tracer experiments.

Competitive Binding : Use displacement assays (vs. [³H]-dihydroalprenolol) to calculate IC₅₀ values.

Functional Assays : Measure cAMP production in HEK293 cells expressing β₂-adrenoceptors .

Q. How do structural analogs of this compound compare in drug discovery?

Methodological Answer: Derivatives like 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol show enhanced solubility and receptor selectivity.

  • SAR Studies : Modify the aminoalkyl chain or aryloxy group to tune lipophilicity (logP) and binding kinetics.
  • In Vivo Testing : Assess pharmacokinetics (e.g., half-life in rodent models) of lead compounds .

Q. What computational tools predict the metabolic fate of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate hepatic metabolism (CYP450 isoforms).
  • Metabolite Identification : Simulate phase I/II transformations (e.g., hydroxylation, glucuronidation) with GLORYx.
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
1-(Methylamino)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.